molecular formula C12H13N3OS B2648044 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide CAS No. 2034258-73-4

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide

Cat. No.: B2648044
CAS No.: 2034258-73-4
M. Wt: 247.32
InChI Key: GWVUOYVUDWXLNF-UHFFFAOYSA-N
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Description

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core linked to a thiophene-3-carboxamide moiety.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVUOYVUDWXLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the thiophene-3-carboxamide moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine ring system. Subsequent reactions involve the functionalization of this core with thiophene-3-carboxamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : BG16184 [(2E)-3-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide]
  • Molecular Formula : C₁₆H₁₆ClN₃O
  • Key Features: Shares the pyrazolo[1,5-a]pyridine core. Substituent: Prop-2-enamide group with a 2-chlorophenyl moiety. The α,β-unsaturated enamide introduces rigidity, which may influence binding affinity to targets like kinases or receptors .
Compound B : Thiadiazolo-Pyrimidine Derivative (IJAAS 2019)
  • Core Structure : 1,3,4-Thiadiazolo[3,2-a]pyrimidine.
  • Key Features :
    • Sulfur-containing thiadiazole fused with a pyrimidine ring.
    • Substituents: Ethyl carboxylate and phenyl groups.
    • Synthesis involves amine reactions with ethyl carboxylates, a method analogous to carboxamide formation in the target compound.
    • The thiadiazole ring provides electron-withdrawing effects, altering electronic properties compared to pyrazolo-pyridines .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties
Property Target Compound BG16184 Thiadiazolo-Pyrimidine
Molecular Weight ~248.3 g/mol 301.77 g/mol Not specified (likely >300 g/mol)
Core Heterocycle Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Thiadiazolo[3,2-a]pyrimidine
Key Substituent Thiophene-3-carboxamide 2-Chlorophenyl enamide Ethyl carboxylate, phenyl
Solubility Moderate (polar carboxamide) Low (chlorophenyl) Moderate (ester group)
Synthetic Route Amidation (inferred) Not detailed Amine + ethyl carboxylate reaction
Spectroscopic Confirmation NMR, IR (typical) Not provided NMR, ¹³C, IR confirmed

Research Findings and Implications

Electronic and Binding Effects: The thiophene-3-carboxamide in the target compound offers electron-rich aromaticity, facilitating interactions with biological targets like enzymes or receptors. In contrast, BG16184’s chlorophenyl group introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Biological Activity: While specific data for the target compound is unavailable, pyrazolo-pyridine derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents. Thiadiazolo-pyrimidines are associated with antimicrobial and anticancer activity, though their distinct core may limit direct comparison to pyrazolo-pyridines .

Synthetic Challenges :

  • The target compound’s carboxamide linkage likely requires careful optimization to avoid racemization, whereas BG16184’s conjugated enamide may necessitate stereoselective synthesis. Thiadiazolo-pyrimidines face challenges in regioselective functionalization due to their fused ring system .

Biological Activity

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring, which contributes to its unique pharmacological properties. The molecular formula is C13H15N3OSC_{13}H_{15}N_3OS with a molecular weight of 253.35 g/mol. The structural representation is crucial for understanding its interactions with biological targets.

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways. For instance, it may interact with Aurora-A kinase and other receptor tyrosine kinases, leading to altered cell proliferation and apoptosis.
  • DNA Interaction : There is evidence suggesting that this compound can bind to DNA, potentially interfering with replication and transcription processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:
    • MCF-7 (Breast Cancer) : IC50 values indicating effective growth inhibition.
    • A549 (Lung Cancer) : Notable apoptosis induction was observed.

The following table summarizes some key findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-78.55 ± 0.35Apoptosis induction
A54914.31 ± 0.90Inhibition of proliferation
HeLa7.01 ± 0.60Topoisomerase-IIa inhibition

Anti-inflammatory Activity

Recent research indicates that this compound also possesses anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines.
  • Animal Models : In vivo studies demonstrated reduced inflammation in models of arthritis and colitis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole and thiophene rings significantly affect the biological activity of this compound:

  • Substituents on the Pyrazole Ring : Alterations in substituents can enhance or diminish kinase inhibitory activity.
  • Thiophene Modifications : Variations in the thiophene moiety influence the compound's ability to interact with cellular targets.

Case Studies

  • Inhibitory Effects on Kinases :
    • A study demonstrated that derivatives of this compound exhibited potent inhibition against Aurora-A kinase with IC50 values as low as 0.067μM0.067\mu M. This suggests potential applications in targeted cancer therapy.
  • Antitumor Activity :
    • Research by Xia et al. revealed that certain derivatives showed significant cell apoptosis and growth inhibition in various cancer models (IC50 values ranging from 26µM26µM to 49.85µM49.85µM).

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